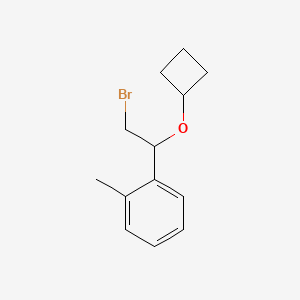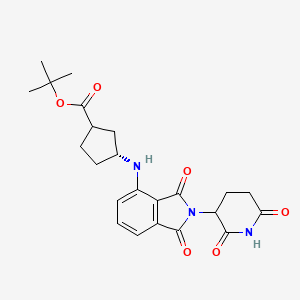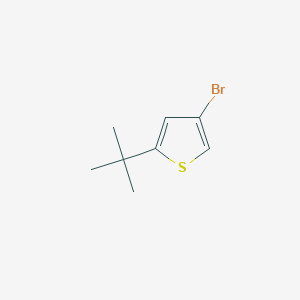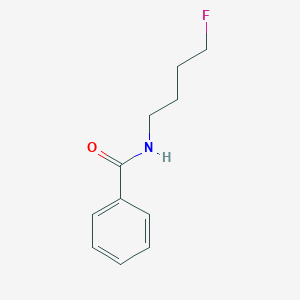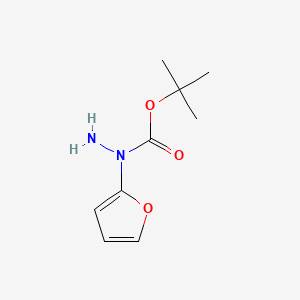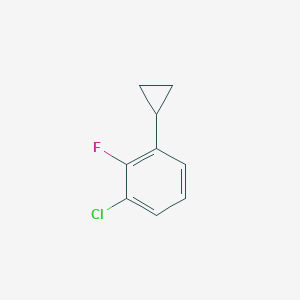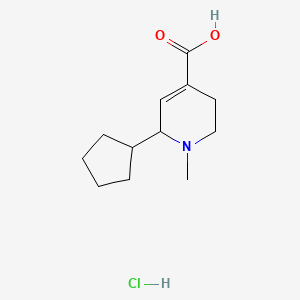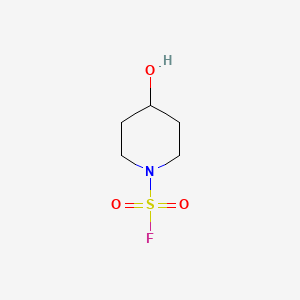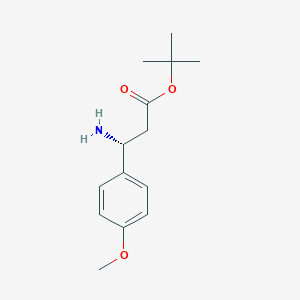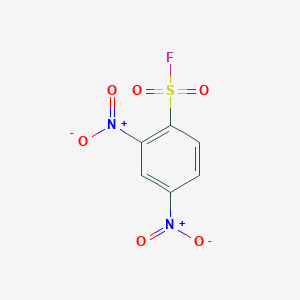
2,4-Dinitrobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O6S. It is known for its reactivity and is commonly used in various chemical reactions and applications, particularly in the field of fluorescent probes for biothiols .
Preparation Methods
The synthesis of 2,4-Dinitrobenzenesulfonyl fluoride typically involves the reaction of 2,4-dinitrobenzenesulfonyl chloride with a fluoride source. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,4-Dinitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and thiols, leading to the formation of sulfonamide and sulfonate derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly involving the sulfonyl group.
Common reagents used in these reactions include bases like triethylamine, reducing agents like hydrogen gas, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The compound’s sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the design of fluorescent probes, where the removal of the sulfonyl fluoride group by biothiols leads to a measurable change in fluorescence . The molecular targets and pathways involved are primarily related to the detection and quantification of biothiols in biological systems .
Comparison with Similar Compounds
2,4-Dinitrobenzenesulfonyl fluoride can be compared with other similar compounds, such as:
2,4-Dinitrobenzenesulfonyl chloride: This compound is similar in structure but contains a chloride group instead of a fluoride group.
2,4-Dinitrobenzenesulfonate-functionalized carbon dots: These are used as fluorescent probes for biothiols, similar to this compound, but involve functionalization of carbon dots.
2,4-Dinitrobenzenesulfonyl fluoresceins: These compounds are used as fluorescent alternatives in thiol-quantification enzyme assays.
The uniqueness of this compound lies in its high reactivity and selectivity, particularly in the design of fluorescent probes for biothiols, making it a valuable tool in both research and industrial applications .
Properties
CAS No. |
35426-71-2 |
|---|---|
Molecular Formula |
C6H3FN2O6S |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2,4-dinitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
InChI Key |
AUPURNORNBGWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13489383.png)
![5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)
![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)
![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
